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Compound of Interest

Compound Name: Bis(dimethylamino)dimethylsilane

Cat. No.: B1580881

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(dimethylamino)dimethylsilane (BDMADMS), an organosilicon compound, serves as a
critical precursor in the fabrication of semiconductor devices.[1][2] Its utility lies in the
deposition of high-quality, thin silicon-based films, which are fundamental components of
modern electronics.[3] This document provides detailed application notes and experimental
protocols for the use of BDMADMS in depositing silicon dioxide (SiOz2), silicon nitride (SiNx),
and silicon carbonitride (SiCN) thin films via Atomic Layer Deposition (ALD) and Plasma-
Enhanced Chemical Vapor Deposition (PECVD).

BDMADMS is favored for its high reactivity and ability to form stable bonds with various
substrates, contributing to innovations in electronics and nanotechnology.[1] It is particularly
valuable in processes requiring low thermal budgets, enabling the fabrication of advanced
semiconductor devices with nanoscale features.

Physicochemical Properties of BDMADMS

A summary of the key physical and chemical properties of Bis(dimethylamino)dimethylsilane
is presented in the table below.
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Property Value Reference

BDMADMS, Silanediamine,
Synonyms [1][2]
N,N,N,N',1,1-hexamethyl-

CAS Number 3768-58-9 [1]14]
Molecular Formula CeH1sN2Si [1]
Molecular Weight 146.31 g/mol [1]
Appearance Clear colorless liquid [1]
Density 0.81 g/mL (Lit.) [1]
Boiling Point 128 °C (Lit.) [1]
Melting Point -98 °C (Lit.) [1]
Refractive Index n20/D 1.41 (Lit.) [1]

Applications in Semiconductor Fabrication

BDMADMS is a versatile precursor for the deposition of various dielectric films essential for
semiconductor manufacturing.

Silicon Dioxide (SiO2) Deposition

Thin films of SiOz are crucial as gate insulators in transistors and as insulating layers in various
sensor and nanostructures.[5] BDMADMS, in conjunction with an oxidant like ozone (Os), is
used in ALD processes to deposit high-quality SiO:z films.[5][6] The resulting films exhibit low
impurity levels, particularly after annealing.[5]

Silicon Nitride (SiNx) Deposition

Silicon nitride films are indispensable in semiconductor devices, serving as gate sidewall
spacers, encapsulation layers, and in patterning applications.[7] BDMADMS is a precursor for
the plasma-enhanced atomic layer deposition (PEALD) of SiNx films. These processes can be
performed at low temperatures (<400 °C), which is critical for modern, scaled devices.

Silicon Carbonitride (SICN) Deposition
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Silicon carbonitride films possess a unique combination of properties, including high hardness
and good uniformity, making them suitable for various applications in semiconductor devices.[8]
BDMADMS is used as a single-source precursor in PECVD to synthesize SiCN films.[9] The
chemical composition and properties of the deposited films can be controlled by adjusting
process parameters such as input power.[8]

Experimental Protocols

The following are generalized protocols for the deposition of SiO2 and SiNx using BDMADMS.
The specific parameters should be optimized for the particular deposition reactor being used.

Protocol 1: Atomic Layer Deposition of Silicon Dioxide
(Si02)

Objective: To deposit a uniform thin film of SiO2z on a silicon substrate using BDMADMS and
ozone.

Materials:

Bis(dimethylamino)dimethylsilane (BDMADMS) precursor

Ozone (Os3) as the oxidant

High-purity nitrogen (N2) or argon (Ar) as a carrier and purge gas

Silicon wafer substrate

Equipment:

o Atomic Layer Deposition (ALD) reactor equipped with precursor and oxidant delivery
systems

e Substrate heater
e Vacuum system

Procedure:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.researchgate.net/publication/239085146_Thin_Film_Deposition_in_Capacitively_Coupled_Plasmas_Fed_with_Bisdimethylaminodimethylsilane_and_Oxygen_An_FTIR_study
https://www.researchgate.net/publication/286171871_PECVD_Synthesis_of_Silicon_Carbonitride_Layers_Using_Methyltrisdiethylaminosilane_as_the_New_Single-Source_Precursor
https://www.researchgate.net/publication/239085146_Thin_Film_Deposition_in_Capacitively_Coupled_Plasmas_Fed_with_Bisdimethylaminodimethylsilane_and_Oxygen_An_FTIR_study
https://www.benchchem.com/product/b1580881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Substrate Preparation:

o Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove
organic and inorganic contaminants.

o Load the cleaned substrate into the ALD reactor.
o Deposition Parameters:

o Set the substrate temperature to the desired value, typically within the ALD temperature
window of 200-250 °C.[10]

o Maintain the reactor pressure at a suitable level for ALD.
e ALD Cycle (to be repeated for desired thickness):

o Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a
specific duration (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the
substrate surface.

o Step 2: Purge 1: Purge the reactor with an inert gas (N2 or Ar) for a defined period (e.g., 3
- 10 seconds) to remove any unreacted BDMADMS and gaseous byproducts.

o Step 3: Ozone Pulse: Introduce ozone into the reactor for a set duration (e.g., 0.5 - 2.0
seconds) to react with the adsorbed precursor layer, forming a monolayer of SiOs-.

o Step 4: Purge 2: Purge the reactor again with the inert gas (e.g., 3 - 10 seconds) to
remove unreacted ozone and any reaction byproducts.

e Post-Deposition:

o After completing the desired number of cycles, cool down the reactor and unload the
substrate.

o Consider post-deposition annealing at high temperatures (e.g., 1000 °C) to improve film
quality and reduce impurities.[5]
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Expected Results: A highly uniform and conformal SiOz thin film with a growth per cycle (GPC)
that is dependent on the deposition temperature. The GPC for BDMAS with Os has been
reported to be higher than that of other precursors like TDMAS.[6]

Protocol 2: Plasma-Enhanced Atomic Layer Deposition
of Silicon Nitride (SiNx)

Objective: To deposit a high-quality SiNx film at a low temperature using BDMADMS and a
nitrogen plasma.

Materials:

¢ Bis(dimethylamino)dimethylsilane (BDMADMS) precursor

» High-purity nitrogen (N2) gas for plasma generation and purging
« Silicon wafer substrate

Equipment:

Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor with a remote plasma source

Substrate heater

Vacuum system

RF power supply for plasma generation

Procedure:

o Substrate Preparation:

o Clean the silicon wafer using a standard cleaning procedure.
o Load the substrate into the PEALD reactor.

¢ Deposition Parameters:
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o Set the substrate temperature to a low value, for instance, between 150 °C and 250 °C.[7]

o Set the N2 flow rate for the plasma source.

e PEALD Cycle (to be repeated for desired thickness):

o Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a set
time to allow for adsorption on the substrate surface.

o Step 2: Purge 1: Purge the reactor with N2 gas to remove unreacted precursor and
byproducts.

o Step 3: N2 Plasma Exposure: Ignite the N2 plasma for a specific duration to react with the
adsorbed BDMADMS layer, forming SiNx. The plasma can be generated using a
capacitively coupled plasma (CCP) source.[11]

o Step 4: Purge 2: Purge the reactor with N2 gas to remove any remaining reactants and
byproducts.

e Post-Deposition:

o After achieving the desired film thickness, cool down the reactor and remove the
substrate.

o Characterize the film for properties such as thickness, refractive index, and elemental
composition.

Expected Results: A dense and uniform SiNx film. The film properties, such as carbon content
and wet etch rate, will depend on the plasma exposure time and deposition temperature.[7][11]

Data Presentation
Table 1: Comparison of Silicon Precursors for SiO2 ALD
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. Growth per
Deposition Carbon
Precursor Co-reactant Cycle . Reference
Temp. (°C) Impurity
(Alcycle)
) ~1 order of
~1.5 times _
magnitude
BDMAS Os 275 that of [5][6]
less than
TDMAS
TDMAS
TDMAS Os 275 - Higher [5][6]

Table 2: Properties of SiNx Films Deposited Using
Aminosilane Precursors

Note: Data for the closely related precursor Bis(diethylamino)silane (BDEAS) is presented here
as a proxy to indicate expected trends for aminosilane precursors.

Wet
Depositi Growth . Etch
Film Carbon
Precurs Plasma on per . Rate Referen
Density . Content
or Gas Temp. Cycle (nm/min ce
(glcm’) (%)
(°C) (A) in 100:1
HF)
BDEAS N2 150 0.31 - - - [7]
BDEAS N2 200 0.22 - - 13.7 [7]
BDEAS N2 250 0.19 - - - [7]
BTBAS N2 400 - 2.8 0.2 <2
BTBAS N2 200 - - - ~10

Visualizations
Workflow for Atomic Layer Deposition (ALD)
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Caption: Generalized workflow for an Atomic Layer Deposition (ALD) process.

Logical Relationship of BDMADMS to Deposited Films
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Caption: Relationship between BDMADMS precursor, deposition processes, and resulting thin
films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3. chemimpex.com [chemimpex.com]
e 4. strem.com [strem.com]

o 5. researchgate.net [researchgate.net]
o 6. researchgate.net [researchgate.net]

o 7. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at
low temperature [journal.atomiclayerdeposition.com]

o 8. researchgate.net [researchgate.net]
e 9. researchgate.net [researchgate.net]
e 10. researchgate.net [researchgate.net]
e 11. swb.skku.edu [swb.skku.edu]

« To cite this document: BenchChem. [Application Notes: Bis(dimethylamino)dimethylsilane
(BDMADMS) in Semiconductor Device Fabrication]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1580881#bis-dimethylamino-
dimethylsilane-in-the-fabrication-of-semiconductor-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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